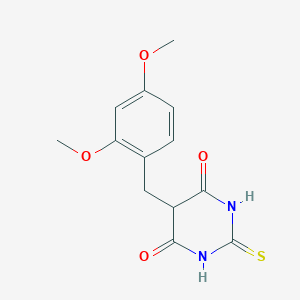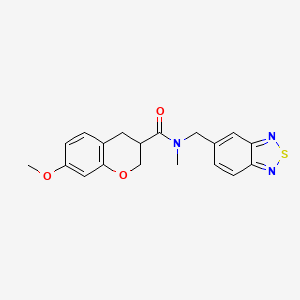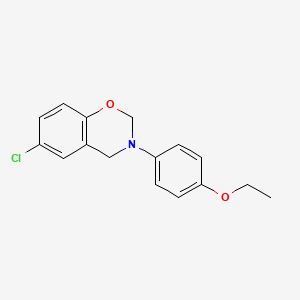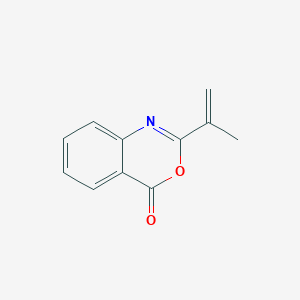
6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinone semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinone semicarbazone” is part of the isoquinoline family, a significant class of heterocyclic aromatic organic compounds. Isoquinoline derivatives, including semicarbazones and thiosemicarbazones, have garnered interest for their diverse pharmacological activities and potential in various synthetic applications.
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves multi-step reactions starting from readily available precursors. For example, the synthesis of related compounds involves condensation reactions, cyclization, and functional group transformations. The synthesis can be tailored to introduce specific functional groups, such as semicarbazone moieties, at targeted positions within the molecule (Rozwadowska et al., 2002).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives, including semicarbazone analogs, is characterized by X-ray diffraction and various spectroscopic methods. These analyses confirm the placement of substituents and the overall geometry of the molecule, which are crucial for understanding the compound's reactivity and potential biological activity (Rozwadowska et al., 2002).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, including oxidation and condensation with other reactants to form new compounds. The reactivity can be influenced by the substituents present on the isoquinoline core and the semicarbazone moiety, leading to a wide range of possible products and derivatives with diverse properties (Liu et al., 1995).
Physical Properties Analysis
The physical properties, such as melting point and solubility, of isoquinoline derivatives are determined by their molecular structure. The introduction of dimethoxy and dimethyl groups, along with the semicarbazone moiety, can affect these properties, influencing the compound's behavior in different solvents and conditions (Rozwadowska et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of isoquinoline derivatives are influenced by the electron-donating and withdrawing effects of substituents like methoxy and methyl groups. These effects can affect the compound's behavior in chemical reactions, such as nucleophilic attacks and electrophilic substitutions, further broadening the scope of potential chemical transformations and applications (Liu et al., 1995).
Eigenschaften
IUPAC Name |
[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-14(2)7-8-5-10(20-3)11(21-4)6-9(8)12(16-14)17-18-13(15)19/h5-6H,7H2,1-4H3,(H,16,17)(H3,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECXVVPFSQLHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)NNC(=O)N)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)hydrazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


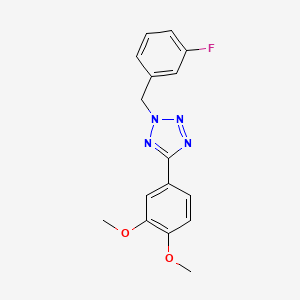
![N-(1,1-dioxidotetrahydro-3-thienyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5647101.png)
![(3R*,4S*)-4-(3-methoxyphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidin-3-amine](/img/structure/B5647102.png)
![1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyrrolidin-2-one](/img/structure/B5647109.png)
![1-[2-(3,4-dichlorophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5647115.png)
![[1-(4-amino-2-pyrimidinyl)-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5647124.png)
![5-[(4-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5647131.png)
